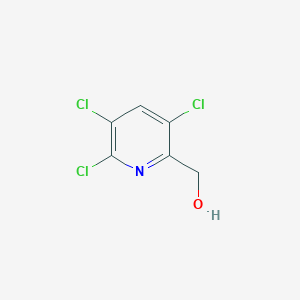
(3,5,6-Trichloropyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5,6-Trichloropyridin-2-yl)methanol is a chemical compound that belongs to the class of chlorinated pyridines. It is characterized by the presence of three chlorine atoms attached to the pyridine ring and a hydroxymethyl group at the second position. This compound is known for its significant role in various chemical and industrial applications, particularly in the synthesis of pesticides and herbicides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5,6-Trichloropyridin-2-yl)methanol typically involves the chlorination of pyridine followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 2-chloropyridine with formaldehyde and hydrochloric acid under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures are crucial in achieving efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of (3,5,6-Trichloropyridin-2-yl)carboxylic acid.
Reduction: Formation of (3,5,6-Dichloropyridin-2-yl)methanol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学研究应用
(3,5,6-Trichloropyridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of pesticide degradation.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of herbicides and insecticides, contributing to agricultural advancements.
作用机制
The mechanism of action of (3,5,6-Trichloropyridin-2-yl)methanol involves its interaction with specific molecular targets. In the context of its use as a pesticide, it inhibits essential enzymes in pests, leading to their death. The compound’s chlorinated structure allows it to effectively bind to these targets, disrupting normal biological functions.
相似化合物的比较
- (3,5,6-Trichloropyridin-2-yl)carboxylic acid
- (3,5,6-Dichloropyridin-2-yl)methanol
- (3,5,6-Trichloropyridin-2-yl)amine
Comparison: (3,5,6-Trichloropyridin-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxymethyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C6H4Cl3NO |
|---|---|
分子量 |
212.5 g/mol |
IUPAC 名称 |
(3,5,6-trichloropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H4Cl3NO/c7-3-1-4(8)6(9)10-5(3)2-11/h1,11H,2H2 |
InChI 键 |
LODCBGSCZZKANK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=C1Cl)Cl)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
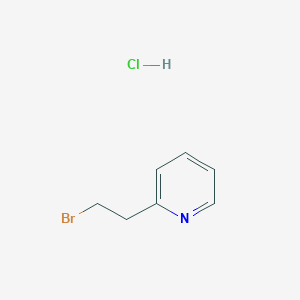

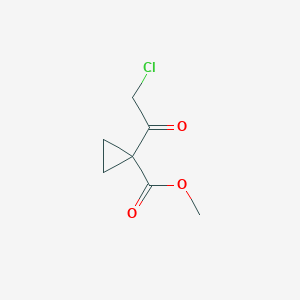


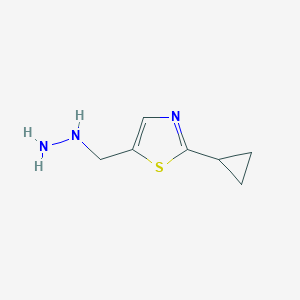
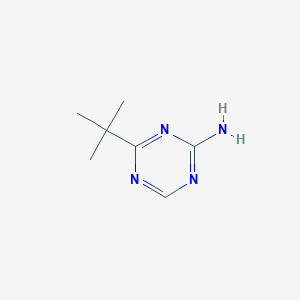
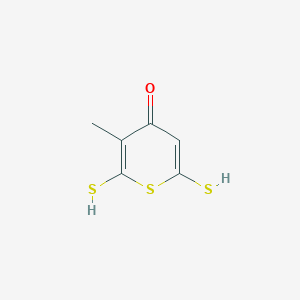
![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
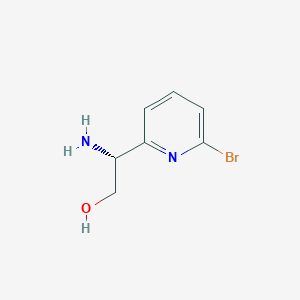
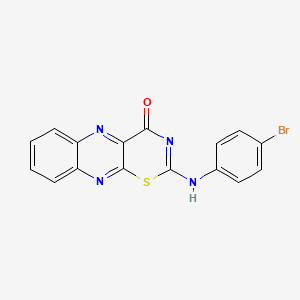
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)

